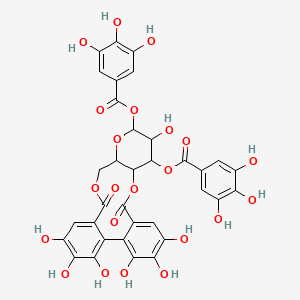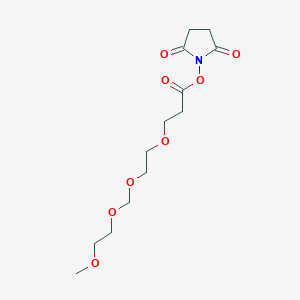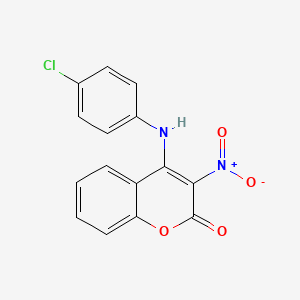
2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a nitro group, an oxo group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the following steps:
Esterification: The carboxylate ester group is introduced by reacting the nitrated benzoxazole with 2-methylpropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Amino Derivatives: Compounds with amino groups replacing the nitro group.
Substituted Derivatives: Compounds with various functional groups replacing the nitro or ester groups.
Applications De Recherche Scientifique
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The oxo group can form hydrogen bonds with specific amino acid residues in enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Similar structure but with an amide group instead of an ester group.
2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-Methylpropyl 6-amino-2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group allows for redox reactions, while the ester group provides a site for hydrolysis, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5661-60-9 |
|---|---|
Formule moléculaire |
C12H12N2O6 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
2-methylpropyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-7(2)6-19-11(15)13-9-4-3-8(14(17)18)5-10(9)20-12(13)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
GEDINCGEAFUDPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


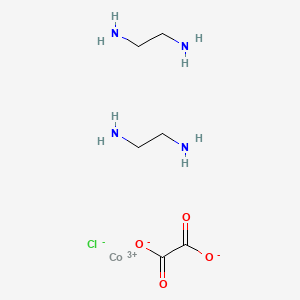
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)

![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
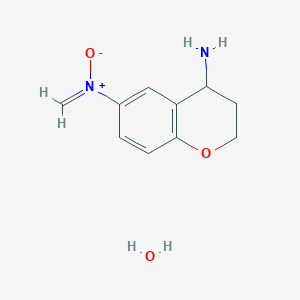
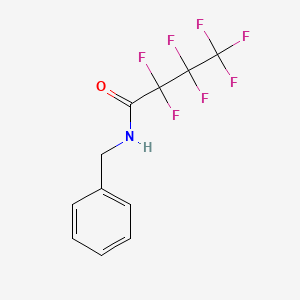
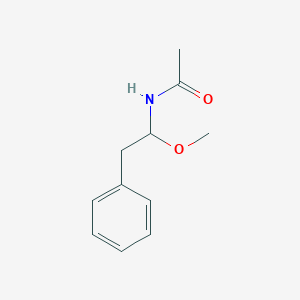
phosphane}](/img/structure/B14171952.png)
